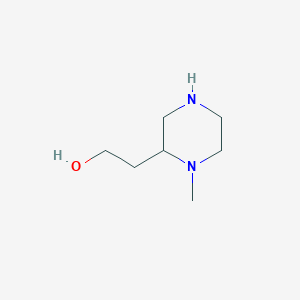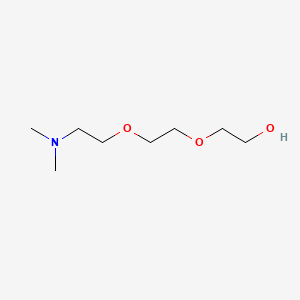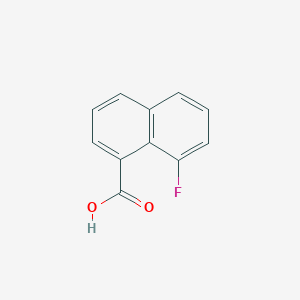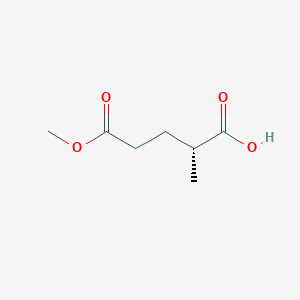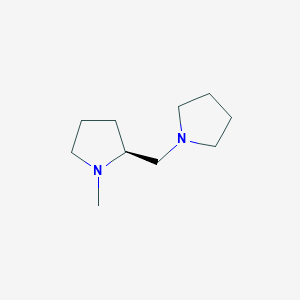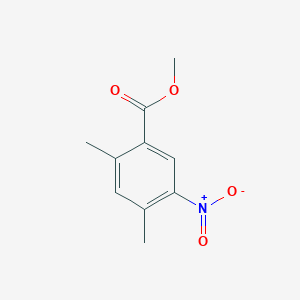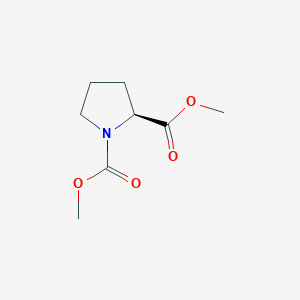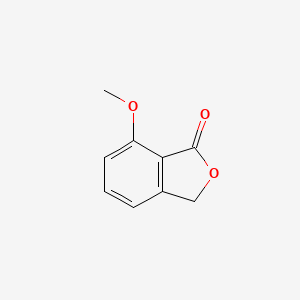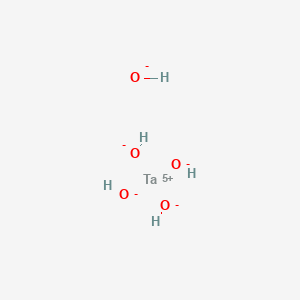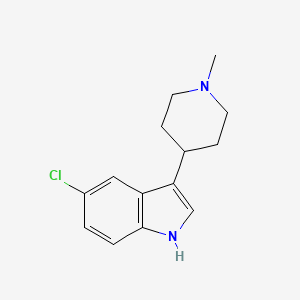
5-クロロ-3-(1-メチル-4-ピペリジニル)インドール
概要
説明
5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 5th position and a 1-methyl-4-piperidinyl group at the 3rd position of the indole ring. It is known for its potential biological activities and applications in various fields of scientific research.
科学的研究の応用
5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
Target of Action
Indole derivatives, in general, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s worth noting that certain indole derivatives have been found to inhibit both egfr and braf v600e .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Safety and Hazards
将来の方向性
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, continue to be a significant area of research due to their potential therapeutic applications . Future research will likely focus on further understanding their biological activity and developing more efficient synthesis methods .
生化学分析
Biochemical Properties
5-Chloro-3-(1-methyl-4-piperidinyl)indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of 5-Chloro-3-(1-methyl-4-piperidinyl)indole on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloro-3-(1-methyl-4-piperidinyl)indole can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-3-(1-methyl-4-piperidinyl)indole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, 5-Chloro-3-(1-methyl-4-piperidinyl)indole has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it may activate or inhibit receptors involved in cell signaling, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-(1-methyl-4-piperidinyl)indole can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Chloro-3-(1-methyl-4-piperidinyl)indole remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-(1-methyl-4-piperidinyl)indole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Chloro-3-(1-methyl-4-piperidinyl)indole is effective without causing harm.
Metabolic Pathways
5-Chloro-3-(1-methyl-4-piperidinyl)indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, 5-Chloro-3-(1-methyl-4-piperidinyl)indole may affect metabolic flux and metabolite levels, further modulating cellular function .
Transport and Distribution
The transport and distribution of 5-Chloro-3-(1-methyl-4-piperidinyl)indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in specific tissues, where it exerts its biochemical effects . Transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) play a crucial role in the cellular uptake and distribution of 5-Chloro-3-(1-methyl-4-piperidinyl)indole. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Chloro-3-(1-methyl-4-piperidinyl)indole is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the localization of 5-Chloro-3-(1-methyl-4-piperidinyl)indole, directing it to specific organelles or compartments. These localization patterns are critical for the compound’s biochemical activity and overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and 1-methyl-4-piperidinol.
Formation of Intermediate: The 1-methyl-4-piperidinol is converted to its corresponding chloride using reagents like thionyl chloride or phosphorus trichloride.
Nucleophilic Substitution: The intermediate chloride reacts with 5-chloroindole under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.
Industrial Production Methods
Industrial production of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include dimethylformamide (DMF) and toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Chloroindole: Lacks the 1-methyl-4-piperidinyl group.
3-(1-Methyl-4-piperidinyl)indole: Lacks the chlorine atom at the 5th position.
5-Bromo-3-(1-methyl-4-piperidinyl)indole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole is unique due to the presence of both the chlorine atom and the 1-methyl-4-piperidinyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
5-chloro-3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGVFOXMUYGAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465152 | |
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301856-30-4 | |
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


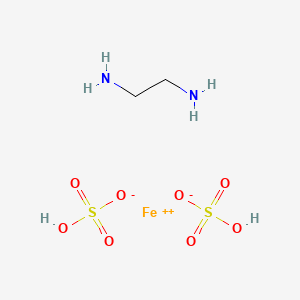
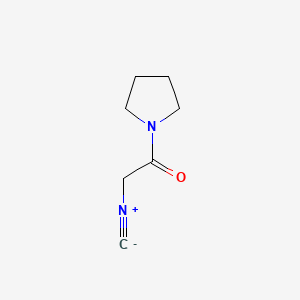
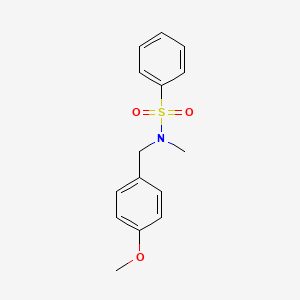
![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
